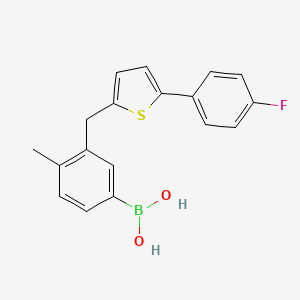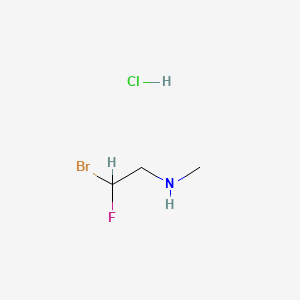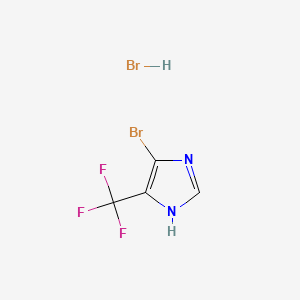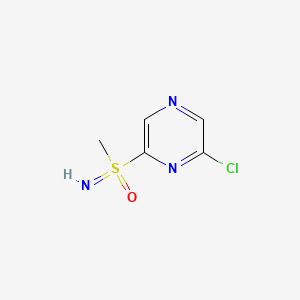
(6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone is a synthetic compound that belongs to the class of pyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 6-chloropyrazine-2-carbaldehyde with a suitable sulfanone derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the imino group to an amine.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. These may include enzymes or receptors that play a role in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyrazine-2-carbaldehyde: A precursor in the synthesis of (6-Chloropyrazin-2-yl)(imino)methyl-lambda6-sulfanone.
Pyrazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives.
Propiedades
Fórmula molecular |
C5H6ClN3OS |
|---|---|
Peso molecular |
191.64 g/mol |
Nombre IUPAC |
(6-chloropyrazin-2-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C5H6ClN3OS/c1-11(7,10)5-3-8-2-4(6)9-5/h2-3,7H,1H3 |
Clave InChI |
CSFWKPDYTSADIZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=N)(=O)C1=CN=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


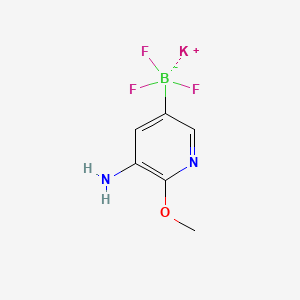
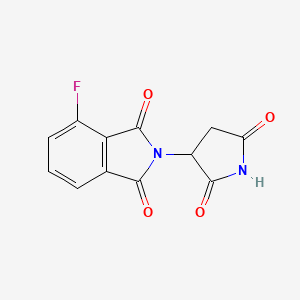
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
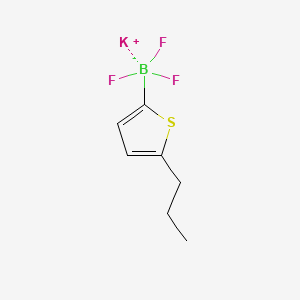

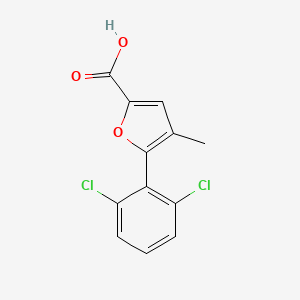
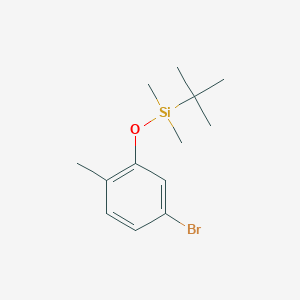
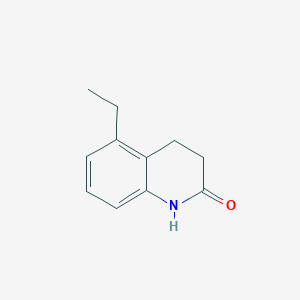
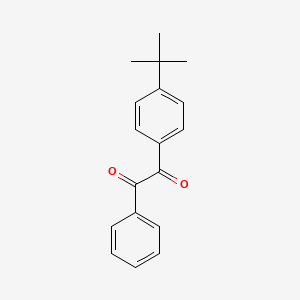
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
